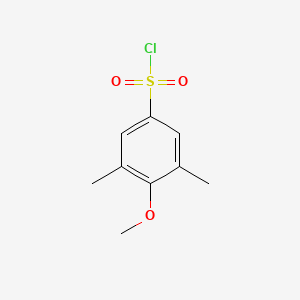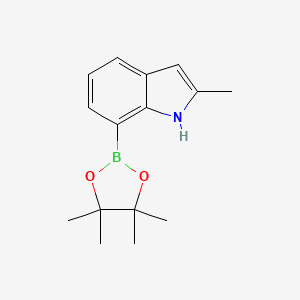
3,4-Difluoro-3'-thiomorpholinomethyl benzophenone
Overview
Description
3,4-Difluoro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C17H15F2NO2S It is known for its unique structure, which includes a benzophenone core substituted with difluoro and thiomorpholinomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-3’-thiomorpholinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone, which is then subjected to fluorination to introduce the difluoro groups at the 3 and 4 positions.
Thiomorpholinomethylation: The next step involves the introduction of the thiomorpholinomethyl group. This can be achieved through a nucleophilic substitution reaction where a thiomorpholine derivative reacts with a suitable benzophenone intermediate.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3,4-Difluoro-3’-thiomorpholinomethyl benzophenone may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.
Purification Processes: Employing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the compound in its pure form.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-3’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group of the benzophenone core to a hydroxyl group, forming alcohol derivatives.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzophenone derivatives.
Scientific Research Applications
3,4-Difluoro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3,4-Difluoro-3’-thiomorpholinomethyl benzophenone exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’-thiomorpholinomethyl benzophenone
- 3,4-Difluoro-3’-morpholinomethyl benzophenone
- 3,4-Difluoro-3’-piperidinomethyl benzophenone
Uniqueness
3,4-Difluoro-3’-thiomorpholinomethyl benzophenone is unique due to the presence of both difluoro and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLLSIBSSXHRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643394 | |
| Record name | (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-96-7 | |
| Record name | (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1613280.png)





![2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1613289.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1613291.png)


![2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine](/img/structure/B1613296.png)

